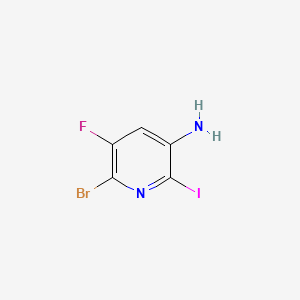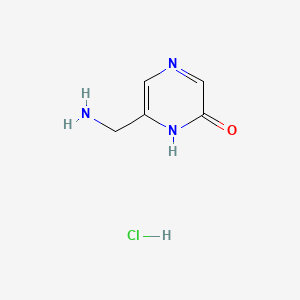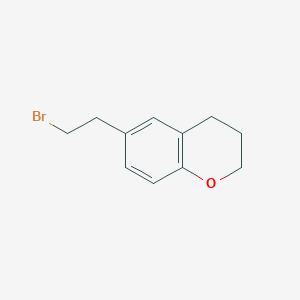![molecular formula C8H11ClN2O2 B13474571 (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is a chemical compound that features a pyridine ring attached to an amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride typically involves the reaction of pyridine derivatives with amino acid precursors. One common method includes the use of Grignard reagents to introduce the pyridine moiety into the amino acid structure . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Techniques such as crystallization and chromatography are employed to purify the final compound.
化学反応の分析
Types of Reactions
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced amine derivatives, and substituted amino acid derivatives. These products can be further utilized in various chemical and biological applications.
科学的研究の応用
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes .
作用機序
The mechanism of action of (2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar Compounds
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Amino acid derivatives: Compounds with similar amino acid structures but different side chains.
Uniqueness
(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride is unique due to its specific combination of a pyridine ring and an amino acid derivative. This unique structure allows it to interact with a wide range of molecular targets, making it valuable for various applications in research and industry .
特性
分子式 |
C8H11ClN2O2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC名 |
(2S)-2-(pyridin-4-ylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(8(11)12)10-7-2-4-9-5-3-7;/h2-6H,1H3,(H,9,10)(H,11,12);1H/t6-;/m0./s1 |
InChIキー |
HOOOJNQAOILVHY-RGMNGODLSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC1=CC=NC=C1.Cl |
正規SMILES |
CC(C(=O)O)NC1=CC=NC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



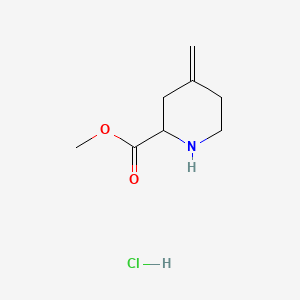
![N-methylbicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B13474498.png)
![(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)


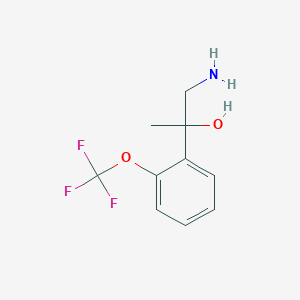

![5-Amino-1-[(3-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13474539.png)

![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)
